molecular formula C15H11Cl3N2O3 B5507036 3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime

3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime

Cat. No. B5507036
M. Wt: 373.6 g/mol
InChI Key: OPCUONYUROXEOH-UFWORHAWSA-N
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Description

Synthesis Analysis

The synthesis of related oxime compounds often involves the reaction of specific benzaldehyde derivatives with hydroxylamine or other amine compounds under controlled conditions. For example, the synthesis of 3-amino-5-nitrobenzaldehyde oxime was achieved by the reaction of 3-amino-5-nitrobenzaldehyde phenylhydrazone with excess of (NH2OH)2·H2SO4, showcasing a general approach to oxime synthesis that may be analogous to the target compound (Epishina et al., 1997).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and spectroscopic methods. For instance, compounds structurally related to the target have been characterized to have specific crystal structures and hydrogen bonding patterns, contributing to our understanding of how substituent groups influence molecular conformation and interactions (Gomes et al., 2018).

Chemical Reactions and Properties

Oximes, including compounds similar to the target molecule, are known for their ability to undergo various chemical reactions. These can include transformations into carbonyl compounds under certain conditions, showcasing their reactivity and potential for further chemical manipulation (Kim et al., 2010).

Physical Properties Analysis

The physical properties of oximes and related compounds, such as solubility, melting point, and crystalline structure, can be profoundly influenced by their molecular structure. While specific data on 3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime are not provided, studies on similar compounds offer insights into how structural features affect these properties.

Chemical Properties Analysis

Chemical properties, including reactivity with other chemical agents, stability under various conditions, and the ability to participate in specific reactions, are crucial for understanding the behavior of complex oximes in chemical syntheses and applications. The conversion of oximes to carbonyl compounds using specific reagents under mild conditions illustrates the chemical versatility of these compounds (Kim et al., 2010).

Scientific Research Applications

Oxidative Electrodeposition and Electrocatalytic Activity

Dihydroxybenzaldehyde (DHB) derivatives, which share structural similarities with the specified compound, have been studied for their oxidative electrodeposition onto electrodes. These derivatives exhibit electrocatalytic activities, such as the electrooxidation of NADH, which could imply potential applications in biosensor design and redox reaction facilitation (Pariente et al., 1996).

Schiff Base Complexes for Antibacterial Activity

Schiff base derivatives of benzothiazoles, which could be structurally related to the query compound, have shown antibacterial properties. The formation of Zn(II) chelates with these Schiff bases revealed potential antibacterial applications against various pathogenic strains (Chohan et al., 2003).

Reactivity in Peptide Synthesis

The use of esters of aromatic o-hydroxy oximes, including derivatives similar to the compound , has been explored in peptide synthesis. These active ester reagents facilitate the formation of dipeptide derivatives, showcasing their utility in synthesizing biologically relevant molecules (Hayashi & Shimizu, 1983).

Applications in Organic Synthesis and Catalysis

Oxime derivatives of 2-hydroxy-5-alkylbenzaldehyde, akin to the compound of interest, have been used in the extraction of copper from acidic sulphate solutions. This indicates the compound's potential application in hydrometallurgy and organic synthesis, where it could play a role in metal extraction and separation processes (Stepniak-Biniakiewicz & Szymanowski, 1981).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without more information, it’s difficult to speculate on the potential biological activity of this compound .

Future Directions

Future research on this compound could involve exploring its potential uses in various applications, such as in the synthesis of other compounds, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N2O3/c1-22-14-9(6-11(17)7-13(14)18)8-19-23-15(21)20-12-4-2-10(16)3-5-12/h2-8H,1H3,(H,20,21)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCUONYUROXEOH-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=NOC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Cl)Cl)/C=N/OC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] N-(4-chlorophenyl)carbamate

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